molecular formula C12H17Cl2NO2 B4142062 2-{[2-(allyloxy)-5-chlorobenzyl]amino}ethanol hydrochloride

2-{[2-(allyloxy)-5-chlorobenzyl]amino}ethanol hydrochloride

Cat. No. B4142062
M. Wt: 278.17 g/mol
InChI Key: BMQWGBFVNKGOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(allyloxy)-5-chlorobenzyl]amino}ethanol hydrochloride is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound has been found to have various physiological and biochemical effects, making it an important tool for researchers in the field of pharmacology and biochemistry.

Mechanism of Action

The mechanism of action of 2-{[2-(allyloxy)-5-chlorobenzyl]amino}ethanol hydrochloride is not fully understood. However, it has been found to act as a competitive inhibitor of acetylcholine esterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
2-{[2-(allyloxy)-5-chlorobenzyl]amino}ethanol hydrochloride has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can result in increased locomotor activity and improved cognitive function. This compound has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[2-(allyloxy)-5-chlorobenzyl]amino}ethanol hydrochloride in lab experiments include its well-established synthesis method, its wide range of applications in scientific research, and its ability to produce consistent and reproducible results. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-{[2-(allyloxy)-5-chlorobenzyl]amino}ethanol hydrochloride in scientific research. One potential application is in the development of new drugs for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound may also be used to investigate the role of acetylcholine esterase in the development of these disorders. Additionally, further research may be conducted to investigate the potential anti-inflammatory and analgesic effects of this compound and its potential use in the treatment of various inflammatory and pain-related disorders.
Conclusion:
In conclusion, 2-{[2-(allyloxy)-5-chlorobenzyl]amino}ethanol hydrochloride is a useful compound that has been extensively used in scientific research. It has various applications in the field of pharmacology and biochemistry and has been found to have significant biochemical and physiological effects. While there are limitations to its use, this compound has the potential to be a valuable tool in the development of new drugs and the investigation of various neurological and inflammatory disorders.

Scientific Research Applications

2-{[2-(allyloxy)-5-chlorobenzyl]amino}ethanol hydrochloride has been extensively used in scientific research. It has been found to have various applications in the field of pharmacology, biochemistry, and neuroscience. This compound has been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of different compounds.

properties

IUPAC Name

2-[(5-chloro-2-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2.ClH/c1-2-7-16-12-4-3-11(13)8-10(12)9-14-5-6-15;/h2-4,8,14-15H,1,5-7,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQWGBFVNKGOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Cl)CNCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Chloro-2-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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